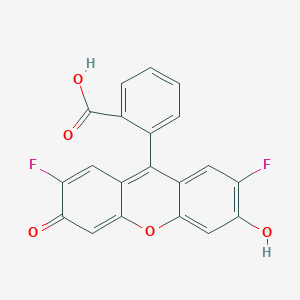

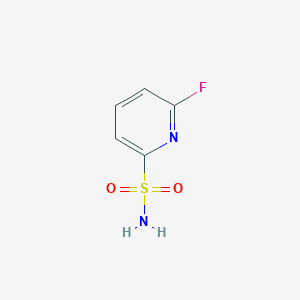

6-Fluoropyridine-2-sulfonamide

説明

6-Fluoropyridine-2-sulfonamide is a chemical compound of interest in various scientific studies, particularly for its potential in biodegradation and as a precursor in the synthesis of pharmaceuticals. Its relevance spans across environmental chemistry due to its degradation products and medicinal chemistry for its role in drug synthesis.

Synthesis Analysis

Efficient and scalable synthesis methods for pyridine sulfonamides, including 6-Fluoropyridine-2-sulfonamide, have been established. These involve short-step transformations from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide via halogen-metal exchange, reaction with sulfuryl chloride, and subsequent amidation (Emura et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 6-Fluoropyridine-2-sulfonamide, such as sulfonamides and related derivatives, has been extensively studied. These analyses provide insights into the electronic and geometric configurations that influence their reactivity and biological activity (Umemoto et al., 1991).

Chemical Reactions and Properties

6-Fluoropyridine-2-sulfonamide participates in various chemical reactions, forming stable complexes and undergoing transformations that are significant in environmental and pharmaceutical chemistry. Its ability to undergo reactions such as sulfonamide and carbamate formation showcases its versatility in synthetic chemistry (Janakiramudu et al., 2017).

科学的研究の応用

Environmental and Biological Impact Studies

6-Fluoropyridine-2-sulfonamide, as a component of various fluorinated surfactants, has been the subject of environmental and biological impact studies. Research reveals its significance in the study of aqueous film-forming foams (AFFFs), often used in firefighting. The compound and its derivatives, like 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB), are being scrutinized for their potential environmental persistence and effects on living organisms.

Biodegradation and Metabolism in Organisms : Studies have shown that 6:2 FTAB, a compound related to 6-Fluoropyridine-2-sulfonamide, is extensively metabolized by organisms like blue mussel and turbot. Moreover, it's also subjected to photolytic degradation under certain conditions, simulating environmental processes (Moe et al., 2012; D’Agostino & Mabury, 2017).

Toxicological Assessment in Aquatic Organisms : Research has been conducted on the toxic effects of these compounds, notably on zebrafish embryos, revealing insights into the developmental toxicity and potential mechanisms, such as apoptosis and oxidative stress, behind the observed effects (Shi et al., 2018).

Bacterial Biodegradation Processes : Studies have characterized the breakdown products of 6:2 FTAB and related compounds, providing an understanding of bacterial biodegradation pathways and their environmental implications (Shaw et al., 2019).

Environmental Contamination and Distribution : Research has highlighted the occurrence and distribution of such compounds in various environmental matrices, pointing towards their widespread presence and the need for monitoring and understanding their environmental fate (Chen et al., 2020).

Pollution Treatment and Remediation

The presence of 6-Fluoropyridine-2-sulfonamide and its derivatives in industrial emissions has prompted research into treatment methods for such pollutants.

- Electrochemical Degradation of PFASs : Studies have explored electrochemical methods for the treatment of poly- and perfluoroalkyl substances in industrial wastewaters. The research delves into the degradation pathways and efficiency of these methods, shedding light on their potential application in mitigating environmental pollution (Gómez-Ruiz et al., 2017).

Pharmaceutical and Chemical Applications

In the pharmaceutical and chemical industries, derivatives of 6-Fluoropyridine-2-sulfonamide are investigated for their potential applications and interactions with biological systems.

Drug-Tubulin Interactions : Research has focused on the interactions of sulfonamide drugs, related to 6-Fluoropyridine-2-sulfonamide, with tubulin, providing insights into the thermodynamics of drug-tubulin interactions and their potential implications in medical treatments (Banerjee et al., 2005).

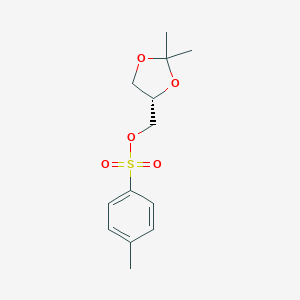

Complexation with Metal Ions : Studies on tosylated derivatives of 4-aminopyridine, a compound structurally related to 6-Fluoropyridine-2-sulfonamide, have explored their complexation with metal ions, potentially increasing their biological and catalytic potential in various industrial applications (Orie et al., 2021).

Safety And Hazards

将来の方向性

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .

特性

IUPAC Name |

6-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYFSNSPYJRQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropyridine-2-sulfonamide | |

CAS RN |

124433-70-1 | |

| Record name | 6-fluoropyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

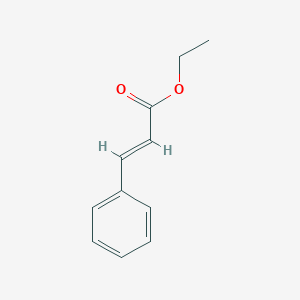

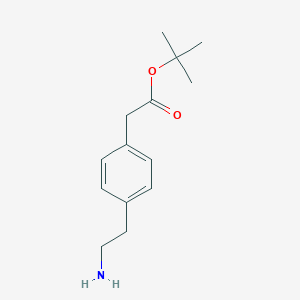

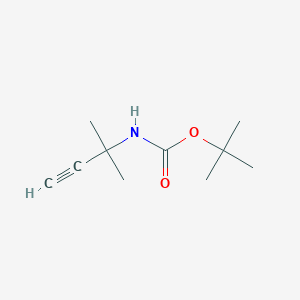

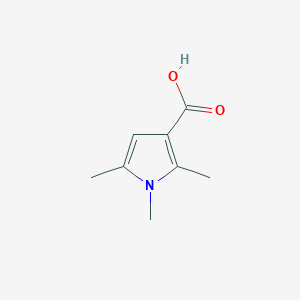

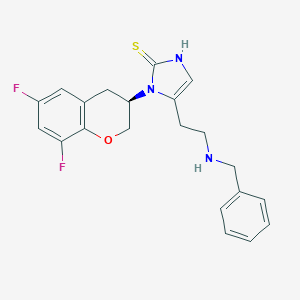

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)

![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)